molecular formula C23H21NO2 B594064 (1-butyl-6-hydroxyindol-3-yl)-naphthalen-1-ylmethanone CAS No. 1307803-48-0

(1-butyl-6-hydroxyindol-3-yl)-naphthalen-1-ylmethanone

Cat. No.: B594064
CAS No.: 1307803-48-0
M. Wt: 343.4 g/mol
InChI Key: MDXHTLBJLOYLRK-UHFFFAOYSA-N
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Description

(1-Butyl-6-hydroxyindol-3-yl)-naphthalen-1-ylmethanone is a synthetic indole-derived compound characterized by a naphthalene moiety linked to a substituted indole ring. The indole core features a butyl group at the 1-position and a hydroxyl group at the 6-position, distinguishing it from structurally related synthetic cannabinoids (SCs) .

Properties

IUPAC Name

(1-butyl-6-hydroxyindol-3-yl)-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c1-2-3-13-24-15-21(19-12-11-17(25)14-22(19)24)23(26)20-10-6-8-16-7-4-5-9-18(16)20/h4-12,14-15,25H,2-3,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXHTLBJLOYLRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C2=C1C=C(C=C2)O)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017729
Record name JWH 073 6-hydroxyindole metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1307803-48-0
Record name JWH 073 6-hydroxyindole metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The preparation of JWH 073 6-hydroxyindole metabolite involves the hydroxylation of JWH 073. The synthetic route typically includes the use of specific reagents and conditions to achieve the hydroxylation at the 6-position of the indole ring.

Chemical Reactions Analysis

JWH 073 6-hydroxyindole metabolite undergoes various chemical reactions, including:

    Oxidation: This reaction can further oxidize the hydroxyl group to form ketones or carboxylic acids.

    Reduction: The hydroxyl group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides.

Scientific Research Applications

JWH 073 6-hydroxyindole metabolite is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of JWH 073 6-hydroxyindole metabolite involves its interaction with cannabinoid receptors, particularly the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). The compound binds to these receptors, leading to various physiological effects. The molecular targets and pathways involved include the activation of G-protein coupled receptors, which modulate neurotransmitter release and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Ring

Compound Name Substituents (Indole Ring) Molecular Formula Molecular Weight Key Differences
(1-Butyl-6-hydroxyindol-3-yl)-naphthalen-1-ylmethanone 1-butyl, 6-OH C₂₃H₂₁NO₂* 343.42 g/mol* Hydroxyl group enhances polarity
(1-Butyl-6-methoxyindol-3-yl)-naphthalen-1-ylmethanone 1-butyl, 6-OCH₃ C₂₄H₂₃NO₂ 357.44 g/mol Methoxy group increases lipophilicity
JWH-073 [(1-butylindol-3-yl)-naphthalen-1-ylmethanone] 1-butyl, no 6-substituent C₂₃H₂₁NO 327.42 g/mol Lacks polar substituent, higher CB1 affinity

Notes:

  • Hydroxyl vs. methoxy substitution: The hydroxyl group in the target compound may reduce membrane permeability compared to methoxy analogs but could improve aqueous solubility .
  • JWH-073, a controlled SC, exhibits high CB1 receptor affinity due to its unsubstituted indole core and lipophilic butyl chain .

Alkyl Chain Modifications

Compound Name Alkyl Chain (Indole 1-position) Molecular Formula Key Pharmacological Notes
JWH-163 [(1-propylindol-3-yl)-(6-methoxynaphthalen-1-yl)methanone] Propyl C₂₃H₂₁NO₂ Shorter chain reduces CB1 efficacy vs. butyl analogs
AM-2201 [(1-(5-fluoropentyl)indol-3-yl)-naphthalen-1-ylmethanone] Fluoropentyl C₂₃H₂₂FNO Fluorine enhances metabolic stability and CB1 potency

Notes:

  • Butyl vs. propyl chains: Longer alkyl chains (e.g., butyl) enhance lipophilicity and receptor binding duration, while fluorinated chains (e.g., AM-2201) resist oxidative metabolism .

Naphthalene Ring Modifications

Compound Name Naphthalene Substituents Molecular Formula Receptor Interaction Notes
JWH-122 [(4-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone] 4-methyl C₂₅H₂₅NO Methyl group enhances CB1 affinity vs. unsubstituted naphthalene
(3-Methoxyphenyl)-naphthalen-1-ylmethanone Phenyl-3-OCH₃ (non-indole core) C₁₈H₁₄O₂ Non-indole scaffold reduces cannabinoid receptor activity

Notes:

  • Naphthalene substitution (e.g., methyl or methoxy) can sterically influence receptor binding. The target compound’s unmodified naphthalene may limit CB1 efficacy compared to JWH-122 .

Research Findings and Implications

  • Structural Activity Relationships (SARs) : The hydroxyl group at the indole 6-position is rare among SCs. Methoxy or alkyl substitutions (e.g., JWH-073, JWH-122) are more common, as they optimize lipophilicity for blood-brain barrier penetration .
  • Receptor Affinity : While direct data on the target compound is lacking, JWH-073 (lacking a 6-substituent) has an apparent CB1 affinity (Ki ≈ 8.9 nM), whereas hydroxylation may reduce binding due to increased polarity .

Biological Activity

(1-butyl-6-hydroxyindol-3-yl)-naphthalen-1-ylmethanone, commonly referred to as JWH-073 6-hydroxyindole metabolite, is a synthetic cannabinoid with significant biological activity. This compound is structurally related to other synthetic cannabinoids and exhibits a range of pharmacological effects primarily through its interaction with cannabinoid receptors.

  • IUPAC Name : this compound
  • Molecular Formula : C23H21NO2
  • Molar Mass : 343.42 g/mol

The primary mechanism of action for this compound involves its binding affinity to the cannabinoid receptors, specifically CB1 and CB2. Research indicates that this compound acts as a full agonist at these receptors, which are crucial in mediating the effects of cannabinoids in the central and peripheral nervous systems.

Binding Affinity Comparison

CompoundCB1 Binding Affinity (Ki, nM)CB2 Binding Affinity (Ki, nM)
THC4014
JWH-073 (related compound)40 times greater than THC14 times greater than THC
This compoundTBDTBD

Biological Effects

The biological activity of this compound has been studied extensively, revealing various effects:

  • Cannabimimetic Effects : Users have reported effects similar to those of THC, including:
    • Dry mouth
    • Nausea and vomiting
    • Drowsiness and confusion
    • Psychotropic effects such as euphoria or anxiety
  • Pharmacokinetics : Studies show that the active doses range from 250 μg to 3 mg when smoked, with blood concentrations reported between <0.1 to 12 μg/L after administration .
  • Metabolism : The compound is metabolized in the liver, producing several metabolites that may also exhibit biological activity. Notable metabolites include:
    • 6′-hydroxyindole
    • JWH-018 N-pentanoic acid

Case Studies and Research Findings

Several studies have highlighted the pharmacological profile of this compound:

Study on Cannabinoid Receptor Interaction

A study conducted by Banister et al. explored the pharmacodynamics of AM-2201 (a related compound) in rats, demonstrating a correlation between receptor activation and physiological responses such as decreased body temperature . This study underscores the importance of understanding how synthetic cannabinoids interact with cannabinoid receptors.

Toxicological Analysis

Research has also focused on the detection and quantification of synthetic cannabinoids in biological samples, emphasizing the need for reliable methods in forensic toxicology . The development of analytical techniques such as UPLC-MS/MS has enabled the detection of metabolites in plasma and urine, providing insight into their metabolic pathways.

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